molecular formula C19H17ClN4O2 B2596151 1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea CAS No. 1788843-09-3

1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea

Cat. No.: B2596151
CAS No.: 1788843-09-3
M. Wt: 368.82
InChI Key: CEJASWKMPHQWBW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are often studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of chlorophenyl and phenoxypyrimidinyl groups, contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea typically involves the reaction of 3-chloroaniline with 4,6-dimethyl-2-phenoxypyrimidine-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Amines in the presence of a base like sodium hydroxide in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted urea derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)urea: Lacks the phenoxy group, which may affect its chemical and biological properties.

    1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)thiourea: Contains a sulfur atom instead of oxygen, potentially altering its reactivity and interactions.

Uniqueness

1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea is unique due to the combination of chlorophenyl and phenoxypyrimidinyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-12-17(24-18(25)23-15-8-6-7-14(20)11-15)13(2)22-19(21-12)26-16-9-4-3-5-10-16/h3-11H,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJASWKMPHQWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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